molecular formula C7H7FN2O4S B180015 N-(2-fluoro-5-nitrophenyl)methanesulfonamide CAS No. 123343-99-7

N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Cat. No.: B180015
CAS No.: 123343-99-7
M. Wt: 234.21 g/mol
InChI Key: UDWKPLLNAQEMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Medicinal Chemistry

N-(2-fluoro-5-nitrophenyl)methanesulfonamide has significant applications in medicinal chemistry, particularly as an antimicrobial agent . Its structural features suggest that it may inhibit bacterial enzymes or interfere with cell wall synthesis, similar to other sulfonamides.

Anticancer Research

Preliminary studies indicate that this compound may interact with folate biosynthesis pathways crucial for cancer cell proliferation. This interaction could provide insights into its mechanism against various cancers .

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : May undergo oxidation reactions at the methylsulfonyl group.
  • Reduction : The nitro group can be reduced to an amino group under suitable conditions.
  • Substitution : The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Case Studies and Research Findings

Recent studies have explored the biological activity and therapeutic potential of halogenated derivatives, including this compound:

  • Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar efficacy.
  • Cancer Research : Investigations into the effects on glycolysis in cancer cells have shown that halogenated derivatives can inhibit key enzymes like hexokinase more effectively than non-halogenated counterparts. This suggests a promising avenue for developing targeted cancer therapies .
  • Pharmacokinetics : Modifications at the C-2 position with halogens have been shown to improve stability and uptake, enhancing therapeutic efficacy at lower doses.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Biological Activity

N-(2-Fluoro-5-nitrophenyl)methanesulfonamide is a compound of considerable interest in biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H7_{7}F1_{1}N2_{2}O4_{4}S, with a molecular weight of approximately 234.2 g/mol. The compound features a methanesulfonamide functional group, which is known for its reactivity with biological macromolecules. The presence of both a fluorine atom and a nitro group on the phenyl ring contributes to its unique chemical behavior, potentially influencing its biological interactions.

Antimicrobial Properties

Preliminary investigations have indicated that this compound may exhibit antimicrobial properties, particularly through interactions with proteins or enzymes that could alter their functions. Such interactions suggest the compound might act as an antimicrobial agent or inhibitor, although specific data on its efficacy against particular pathogens remain limited.

Interaction Studies

Research has focused on the compound's reactivity with various biological macromolecules. Initial studies suggest that it may interact with proteins involved in metabolic pathways, potentially leading to insights into its mechanism of action as an antimicrobial agent. However, detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences and similarities:

Compound Name Structure Features Unique Characteristics
N-(4-fluoro-2-nitrophenyl)methanesulfonamideFluorine and nitro groupDifferent positioning of functional groups
N-(2-fluoro-4-nitrophenyl)acetamideAcetamide instead of sulfonamideDifferent functional group affecting reactivity
N-(2-chloro-5-nitrophenyl)methanesulfonamideChlorine instead of fluorineVariation in halogen affecting biological activity
N-(3-fluoro-4-nitrophenyl)methanesulfonamideDifferent positional isomerPotentially different biological properties

This comparison highlights how variations in halogen type and positioning can significantly influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays:

  • Antitubercular Activity : A related study evaluated compounds similar to this compound for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating significant potential for development as antitubercular agents .
  • Safety Profile : In vitro assessments have demonstrated that some derivatives do not exhibit cytotoxic effects against various tumor cell lines, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKPLLNAQEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403042
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123343-99-7
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-nitroaniline (15.7 g) solution in pyridine (100 ml) was added drop-wise with methanesulfonylchloride (17.2 g) in an ice bathing. After being stirred for 2 hours at room temperature, the reaction mixture was added with 2N sodium hydroxide (200 ml) and washed with hexane (200 ml) two times. 2N HCl (300 ml) was added into the resultant aqueous layer and solids separated were collected by filtration, washed with water and dried under vacuum to obtain 2′-fluoro-5′-nitromethanesulfonanilide (21.8 g) as brownish solid.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

First, the amino group of 2-fluoro-5-nitroaniline is sulfonylated by using methanesulfonyl chloride to give N-(2-fluoro-5-nitrophenyl)methanesulfonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 334 ml of a pyridine solution containing 52.1 g of 2-fluoro-5-nitroaniline was added 42.1 g of methanesulfonyl chloride under ice-cooling, followed by stirring at room temperature for 7 hours. Water was added to the reaction solution, the precipitate was collected by filtration, and the crude crystals were recrystallized from ethanol to give 56.9 g of N-(2-fluoro-5-nitrophenyl)methanesulfonamide as pale yellow needles.
Quantity
334 mL
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-fluoro-5-nitrophenyl)methanesulfonamide
N-(2-fluoro-5-nitrophenyl)methanesulfonamide
N-(2-fluoro-5-nitrophenyl)methanesulfonamide
N-(2-fluoro-5-nitrophenyl)methanesulfonamide
N-(2-fluoro-5-nitrophenyl)methanesulfonamide
N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.